REACTION_SMILES
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[Br:13][CH2:14][CH2:15][CH2:16][Cl:17].[H-:2].[Na+:1].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH2:23].[OH:3][c:4]1[cH:5][c:6]([C:10]([CH3:11])=[O:12])[cH:7][cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][c:6]([C:10]([CH3:11])=[O:12])[cH:7][cH:8][cH:9]1)[CH2:14][CH2:15][CH2:16][Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(O)c1
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(OCCCCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |